molecular formula C9H17NO B14729345 (1R,9aS)-Octahydro-2H-quinolizin-1-ol CAS No. 10447-19-5

(1R,9aS)-Octahydro-2H-quinolizin-1-ol

Cat. No.: B14729345
CAS No.: 10447-19-5
M. Wt: 155.24 g/mol
InChI Key: MTVNMVKUNMOINI-DTWKUNHWSA-N
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Description

(1R,9aS)-Octahydro-2H-quinolizin-1-ol (CAS 10447-19-5) is a bicyclic quinolizidine alcohol characterized by a hydroxyl group at the 1-position of its octahydroquinolizine framework . This compound is a stereochemically defined scaffold that shares structural homology with lupinine alkaloids, which are naturally occurring plant metabolites known for a diverse range of biological activities . With a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol, it serves as a valuable building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a precursor for the synthesis of more complex molecules and to explore its potential interactions with biological systems . Its defined stereochemistry (1R,9aS) distinguishes it from other epimers, such as (±)-epilupinine, making it a critical reagent for structure-activity relationship (SAR) studies . The product is accompanied by exclusive research data and is offered with a certificate of analysis to ensure quality and consistency for your experimental work. This compound is intended for research applications in fields including chemistry, biology, and early-stage drug discovery . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

10447-19-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9+/m0/s1

InChI Key

MTVNMVKUNMOINI-DTWKUNHWSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@@H]2C1)O

Canonical SMILES

C1CCN2CCCC(C2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aS)-Octahydro-2H-quinolizin-1-ol typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors under high pressure and temperature conditions. The reaction is often carried out in the presence of a palladium or platinum catalyst to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced reactor designs and continuous flow systems to ensure efficient production. The use of high-pressure hydrogen gas and robust catalysts is essential to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R,9aS)-Octahydro-2H-quinolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinolizidinone derivatives.

    Reduction: Formation of fully saturated quinolizidine derivatives.

    Substitution: Formation of various substituted quinolizidine compounds.

Scientific Research Applications

(1R,9aS)-Octahydro-2H-quinolizin-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,9aS)-Octahydro-2H-quinolizin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The quinolizidine backbone allows for functional group variations that influence physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Key Spectral Data (¹H-NMR) Source
(1R,9aS)-Octahydro-2H-quinolizin-1-ol C₁₀H₁₉NO 169.26 -OH at C1 (1R,9aS) Not explicitly reported (similar to ±-epilupinine)
(±)-Epilupinine (Compound 2) C₁₀H₁₉NO 169.26 -CH₂OH at C1 Racemic mixture δ 3.64–3.57 (m, -CH₂OH)
Trans-6-(2-hydroxyethyl)-quinolizinone (Compound 18) C₁₁H₁₉NO₂ 197.14 -OH, ketone at C4 Trans-configuration δ 5.00–4.96 (m, -OH), δ 171.4 (C=O, ¹³C-NMR)
2-Methyl-6-propyl-octahydroquinolizinone (Compound 19) C₁₃H₂₁NO 207.16 -CH₃, -C₃H₇ substituents Multiple stereoisomers δ 2.05–1.46 (m, aliphatic protons)
((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol C₁₀H₁₉NO 169.26 -CH₂OH at C1 (1R,9aR) δ 3.32–3.23 (m, -CH₂OH)

Functional Group Impact on Properties

  • Hydroxyl vs.

Key Research Findings

  • Stereochemical Influence : The (1R,9aS) configuration confers distinct NMR shifts compared to epimers, critical for structural elucidation .
  • Safety Considerations: Quinolizidine derivatives with hydroxyl groups require stringent handling due to acute toxicity risks, emphasizing the need for protective equipment .
  • Synthetic Utility: Reduction methods (e.g., LiAlH₄) are versatile for generating quinolizidine alcohols, but substituents dictate reaction conditions and yields .

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